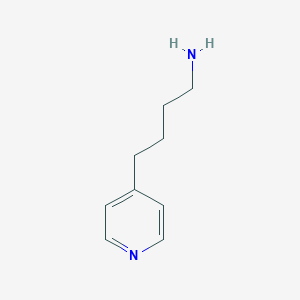

4-(Pyridin-4-yl)butan-1-amine

Description

Properties

IUPAC Name |

4-pyridin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWNXDUZHXYGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543799 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62174-83-8 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridin-4-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with butylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of 4-(pyridin-4-yl)butanenitrile using a reducing agent such as lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 4-(pyridin-4-yl)butanenitrile using palladium on carbon as a catalyst is one such method. This process allows for the selective reduction of the nitrile group to the corresponding amine.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon under hydrogen gas.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming derivatives such as amides or ureas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Acyl chlorides, isocyanates.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

4-(Pyridin-4-yl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs with Pyridine and Heterocyclic Moieties

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Positional Isomerism: The pyridine ring’s position (2- vs. 4-) significantly alters electronic properties.

- Thiazole and furan derivatives (e.g., 4-(5-Bromothiazol-2-yl)butan-1-amine) exhibit higher reactivity due to sulfur and halogen substituents .

Pharmacological and Functional Comparisons

- Histamine H3 Receptor Antagonism : 4-(Piperidin-1-yl)butan-1-amine () demonstrates potent H3R antagonism and breast anticancer activity, suggesting that nitrogen-containing heterocycles enhance receptor binding. The pyridine analog may exhibit similar activity but with altered selectivity due to aromatic ring orientation .

- Enzyme Inhibition : Sulfur/sulfinyl derivatives () inhibit enzymes like histone deacetylases, with potency influenced by the heterocycle’s electron-withdrawing effects. For example, 4-((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)butan-1-amine (6c) showed superior activity due to methoxy group electron donation .

Biological Activity

4-(Pyridin-4-yl)butan-1-amine, also known as a pyridine derivative, has garnered significant attention in pharmacological research due to its potential neuropharmacological effects. The compound features a butan-1-amine chain linked to a pyridine ring, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : CHN\

- Molecular Weight : 148.20 g/mol

- Solubility : The dihydrochloride form enhances solubility, making it suitable for biological studies.

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing pathways associated with mood regulation and cognitive function. Preliminary studies suggest that the compound may bind to specific receptors, which could be pivotal in treating neurological disorders.

Interaction Studies

Interaction studies typically employ receptor binding assays and enzyme inhibition tests to elucidate the pharmacodynamics of the compound. These studies have demonstrated that this compound exhibits significant binding affinity towards neurotransmitter receptors, indicating its potential role in modulating neurotransmission.

Biological Activity and Applications

The biological activity of this compound has been evaluated in various contexts:

- Neuropharmacology : The compound has shown promise in influencing neurotransmitter systems, which may have implications for treating mood disorders and cognitive impairments.

- Antimicrobial Activity : Recent investigations have explored its potential as an anti-tubercular agent. In vitro studies have reported IC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

- Synthesis of Derivatives : The compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities, including anti-tubercular and potential anticancer agents.

Comparative Analysis

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 4-(Pyridin-2-yl)butan-1-amine | Variants in pyridine substitution position | Different receptor interactions due to structural changes |

| N-(1-(Pyridin-4-yl)ethyl)butan-1-amine | Ethyl substitution instead of butyl | Varying lipophilicity affecting bioavailability |

| 2-Methyl-2-(pyridin-4-yl)butan-1-amines | Methyl group addition | Enhanced stability and potential reactivity differences |

| 3-(Pyridin-2-yl)propan-1-amines | Different position of pyridine substitution | Potentially different pharmacological profiles |

This table illustrates how variations in structure can lead to differing biological activities and pharmacological profiles.

Case Studies

Several case studies have demonstrated the efficacy of 4-(Pyridin-4-yl)butan-1-amines in various applications:

- Neuropharmacological Effects : In a controlled study, the administration of this compound was linked to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for cognitive disorders.

- Antitubercular Activity : A series of derivatives synthesized from 4-(Pyridin-4-yl)butan-1-amines exhibited significant inhibitory effects on Mycobacterium tuberculosis, reinforcing the compound's utility in developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.